丁二酸,与 1,4-丁二醇的聚合物

描述

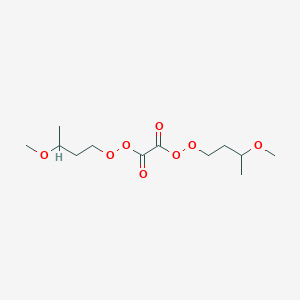

“Butanedioic acid, polymer with 1,4-butanediol” is a type of aliphatic polyester . It is synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons . This polymer has a large potential as a sustainable plastic .

Synthesis Analysis

The synthesis of this polymer involves melt polymerizations conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst . Two polymerization methods were applied: (1) stoichiometrically equivalent amounts of diol and diacid with 14 hours under argon followed by 10 hours under reduced pressure, (2) a 10 mol % excess of diol, with 6 hours under the inert gas and 6 hours under reduced pressure .

Molecular Structure Analysis

The molecular weight properties of the polyesters were determined by size exclusion chromatography in chloroform and polystyrene as calibration standards . For the polyesters with the C6 to C20 diacids, Mw obtained by Method 1 lied between 15,800 to 31,200 g/mol, and for Method 2 between 27,000 and 180,400 g/mol .

Chemical Reactions Analysis

The microstructure of the polymers was verified using 1H NMR and 13C NMR spectra . Peaks associated with end-groups were identified .

Physical And Chemical Properties Analysis

Thermal properties of the polymers were determined by differential scanning calorimetry, dynamic mechanical analysis, and thermal gravimetric analysis . For the polyesters obtained with C6 to C20 diacids, the highest Tg was 1.25 °C (from tan δ) and the highest Tm was 88.8 °C, both with the C20 diacid . The wettability of the original polymers and after their VUV photo-oxidation was measured by contact angle goniometry with water .

科学研究应用

生物技术:商品化学品的生物催化途径

在生物技术中,对大肠杆菌进行代谢工程以直接从可再生碳水化合物原料生产 1,4-丁二醇 (BDO) 证明了一项重大的应用。这种方法利用途径识别算法和基于系统的代谢工程策略,直接从葡萄糖、木糖、蔗糖和生物质衍生的混合糖流中生产 BDO,这是一种用于制造有价值聚合物的重要的商品化学品。这不仅强调了生物技术从可再生资源生产商品化学品的潜力,还突出了减少对石油和天然气原料依赖性的环境效益 (Yim 等人,2011).

材料科学:可生物降解聚合物的开发

在材料科学中,通过向 1,4-丁二醇二丙烯酸酯中添加仲胺合成可降解聚(β-氨基酯)的发展展示了在制造可生物降解材料中的应用。这些聚合物水解降解为 1,4-丁二醇和 β-氨基酸,为合成转染载体等应用提供了无细胞毒性的替代品。这项研究展示了丁二酸聚合物在开发具有医学应用的可生物降解材料中的潜力,为传统塑料提供了一种环保的替代品 (Lynn & Langer, 2000).

环境工程:可生物降解塑料的生产

使用铜绿假单胞菌属通过一步培养工艺生产可生物降解聚合物聚(3-羟基丁酸-共-4-羟基丁酸)[P(3HB-co-4HB)] 标志着在环境工程中的应用。该工艺以油酸和 1,4-丁二醇为碳源,突出了生产具有显着环境效益的可生物降解塑料的可行性,例如减少塑料废物和促进可持续材料生产 (Rahayu 等人,2008).

作用机制

Target of Action

The primary target of Butanedioic acid, polymer with 1,4-butanediol is to serve as a building block in the synthesis of polyesters . These polyesters are synthesized via melt polyesterification of dicarboxylic acids with hydroxyl-functional monomers .

Mode of Action

Butanedioic acid, polymer with 1,4-butanediol interacts with its targets through a process known as melt polymerization . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers at high temperatures . The type of end-group is controlled by the monomer stoichiometry and a hydroxyl functional group is formed over time .

Biochemical Pathways

The biochemical pathway involved in the action of Butanedioic acid, polymer with 1,4-butanediol is the synthesis of polyesters . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers to form linear hydroxyl-functionalized polyesters . The resulting polyesters have various applications in industries such as packaging, clothing, and construction .

Pharmacokinetics

The pharmacokinetics of Butanedioic acid, polymer with 1,4-butanediol primarily involve its synthesis and degradation. The compound is synthesized via melt polymerization of dicarboxylic acids with hydroxyl-functional monomers . The resulting polyesters are biodegradable, meaning they can be broken down by biological processes .

Result of Action

The result of the action of Butanedioic acid, polymer with 1,4-butanediol is the formation of polyesters . These polyesters have various applications in industries such as packaging, clothing, and construction . They are also biodegradable, contributing to sustainability and reducing environmental impact .

Action Environment

The action of Butanedioic acid, polymer with 1,4-butanediol is influenced by environmental factors such as temperature and pressure . The melt polymerization process used to synthesize the compound is conducted at high temperatures . Additionally, the biodegradability of the resulting polyesters means that they can be broken down in various environmental conditions .

未来方向

The current massive environmental issues caused by the use of plastics have led to a great need for sustainable plastics . Therefore, governments, industry, and universities are investing a great deal of effort into finding sustainable solutions to address the growing energy crisis . This polymer, being predominantly synthesized from renewable dicarboxylic acids, has a large potential as a sustainable plastic .

生化分析

Biochemical Properties

It is known that the polymerization of Butanedioic acid and 1,4-butanediol can be fully synthesized using sugar-based feedstock by bacterial fermentation . This process involves interactions with various enzymes and other biomolecules .

Molecular Mechanism

It is known that the compound is involved in the synthesis process, which includes binding interactions with biomolecules and possible changes in gene expression .

Metabolic Pathways

It is known that the compound can be synthesized using sugar-based feedstock by bacterial fermentation , which suggests involvement in certain metabolic pathways.

属性

IUPAC Name |

butanedioic acid;butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQINETJTVSEXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

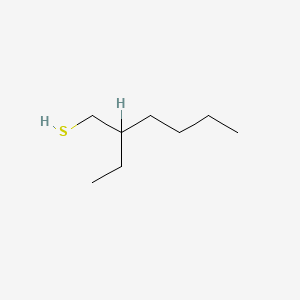

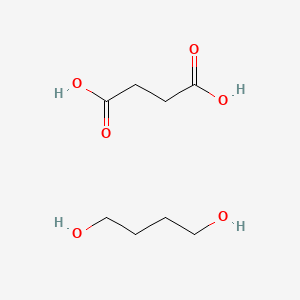

C(CCO)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25777-14-4 | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25777-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25777-14-4 | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 1,4-butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)

![[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-](/img/structure/B1584927.png)